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Compound of Interest

4-(4-Chlorobutyl)pyridine
Compound Name:
hydrochloride

Cat. No. B186761

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key
chemical intermediate, 4-(4-Chlorobutyl)pyridine hydrochloride. Due to the limited
availability of public experimental spectra for this specific compound, this document presents a
detailed analysis based on established spectroscopic principles and data from analogous
structures. The information herein serves as a robust reference for the identification,
characterization, and quality control of 4-(4-Chlorobutyl)pyridine hydrochloride in research
and development settings.

Chemical Structure and Properties

e IUPAC Name: 4-(4-chlorobutyl)pyridine;hydrochloride[1]
e CAS Number: 149463-65-0[1]
e Molecular Formula: CoH13CI2N[1]

e Molecular Weight: 206.11 g/mol [1]

Spectroscopic Data Summary
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The following tables summarize the predicted and expected spectroscopic data for 4-(4-

Chlorobutyl)pyridine hydrochloride. These values are derived from the analysis of its

constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: D20)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

H-2, H-6 (Pyridine
~8.5 Doublet 2H )

ring)

H-3, H-5 (Pyridine
~7.5 Doublet 2H ]

ring)
~3.6 Triplet 2H -CH2-Cl
~2.8 Triplet 2H Pyridine-CH2-
~1.8-2.0 Multiplet 4H -CH2-CH2-

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: D20)

Chemical Shift (6) ppm

Assighment

~150 C-4 (Pyridine ring)
~148 C-2, C-6 (Pyridine ring)
~125 C-3, C-5 (Pyridine ring)
~45 -CH2-ClI

~35 Pyridine-CHz-

~32 -CHa-

~28 -CHa-
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Note: The formation of the hydrochloride salt causes a downfield shift of the pyridine ring
protons and carbons due to the increased positive charge on the nitrogen atom.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Frequency (cm™?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium-Strong Aliphatic C-H stretch
N-H stretch (from
~2500 Broad )
hydrochloride)
) C=C and C=N stretching
1640-1500 Medium-Strong o o
vibrations (Pyridine ring)
1470-1450 Medium CH:z bending
C-H out-of-plane bending (p-
850-800 Strong ] ] P ) 9(p
disubstituted ring)
750-650 Strong C-Cl stretch

Note: The IR spectrum of pyridine hydrochloride and its derivatives is characterized by specific
bands corresponding to the pyridinium ion.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron lonization - EI)
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miz Interpretation

[M-HCI]*, molecular ion of the free base,

169/171 T ) ]
showing isotopic pattern for one chlorine atom.

03 [CsHaN-CH2]*, Tropylium-like ion from cleavage
of the butyl chain.

78 [CsHaN]*, Pyridine ring fragment.

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting
spectrum will correspond to the free base, 4-(4-chlorobutyl)pyridine. The fragmentation of the

molecular ion is a key indicator of the compound's structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 4-(4-Chlorobutyl)pyridine hydrochloride
is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D20, or
Methanol-d4). A small amount of a reference standard (e.g., TMS or a residual solvent peak)
is used for calibration.

'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:
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[e]

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o

Spectral Width: 0-180 ppm.

[¢]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2-5 seconds.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Data Acquisition:

o A background spectrum of the empty sample compartment (or clean ATR crystal) is
recorded.

o The sample is placed in the beam path, and the sample spectrum is acquired.
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, coupled with a
gas chromatograph (GC-MS) or a direct insertion probe.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., methanol or dichloromethane).

e GC-MS Method (if applicable):

[e]

Injection Volume: 1 pL.

o

Inlet Temperature: 250 °C.

Carrier Gas: Helium.

[¢]

[e]

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final
temperature (e.g., 280 °C) to ensure elution of the compound.

o Mass Spectrometer Parameters (El):
o lonization Energy: 70 eV.
o Source Temperature: 230 °C.
o Mass Range: 50-500 amu.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions. The isotopic distribution for chlorine-containing fragments is a
key diagnostic feature.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(4-Chlorobutyl)pyridine hydrochloride.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b186761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Sample Preparation

Chemical Synthesis &
Purification

Sample of
4-(4-Chlorobutyl)pyridine HCI

LU (Sllgeclz;fgscopy (R Spectroscop)a Mass Spectrometry

Spectrosco ic Analysis

y

v

Purity Assessment /T/ / Structure Elucidation

Dhta lnterpreftic n

v

Final_Report

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 4-(4-

Chlorobutyl)pyridine hydrochloride. For definitive analysis, it is recommended to acquire

experimental data on a purified sample and compare it with the expected values presented

herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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